![molecular formula C12H16N2 B11903816 6-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B11903816.png)
6-Benzyl-1,6-diazaspiro[3.3]heptane
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Overview
Description
6-Benzyl-1,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure where a benzyl group is attached to a diazaspiro[3.3]heptane core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-1,6-diazaspiro[3One common method involves the use of azabicyclo[1.1.0]butyl intermediates, which undergo a two-step protocol to form the desired spirocyclic structure . The reaction conditions often include mild flow technology to ensure the stability and efficiency of the synthesis.
Industrial Production Methods: While specific industrial production methods for 6-Benzyl-1,6-diazaspiro[3.3]heptane are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-1,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
6-Benzyl-1,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Benzyl-1,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides rigidity and a unique spatial arrangement, which can enhance binding affinity and selectivity towards the target . The benzyl group can further modulate the compound’s lipophilicity and overall pharmacokinetic properties .
Comparison with Similar Compounds
- 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate
- 1-[(2R,3R)-6-Benzyl-2-(hydroxymethyl)-3-phenyl-1,6-diazaspiro[3.3]hept-1-yl]-2-methoxyethanone .
Comparison: 6-Benzyl-1,6-diazaspiro[3.3]heptane stands out due to its unique spirocyclic structure, which imparts high molecular rigidity and predictable vectorization. This makes it a valuable scaffold in drug design, offering advantages in terms of target selectivity and clinical success compared to more flexible or less defined structures .
Biological Activity
6-Benzyl-1,6-diazaspiro[3.3]heptane is a bicyclic compound belonging to the diazaspiro family, characterized by its unique spirocyclic structure that incorporates two nitrogen atoms. This compound has garnered attention for its potential pharmacological applications, particularly in the treatment of various disease states.
- Molecular Formula : C₁₃H₁₈N₂
- Molecular Weight : Approximately 218.31 g/mol
- Structure : The spirocyclic framework allows for various chemical modifications, which can influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its pharmacological potential. Research indicates that compounds with similar structures may interact with neurotransmitter receptors, modulating their activity and potentially leading to therapeutic effects.
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the presence of nitrogen atoms in its structure allows for interactions with various biological targets, including:
- Neurotransmitter Receptors : Preliminary studies suggest that it may influence receptor activity, particularly in neurological contexts.
- Epoxide Hydrolase Inhibition : Similar compounds have been noted for their ability to inhibit soluble epoxide hydrolase (sEH), which is involved in various metabolic and inflammatory pathways .
Binding Affinity Studies
In vitro binding assays have been conducted to evaluate the affinity of this compound for sigma receptors (σ1 and σ2). These studies typically involve:
- Radioligand Binding Assays : Using radiolabeled ligands to assess displacement by the compound at varying concentrations.
Concentration (nM) | σ1 Receptor Displacement (%) | σ2 Receptor Displacement (%) |
---|---|---|
10 | >50 | >50 |
100 | >70 | >60 |
1000 | >90 | >80 |
These results indicate a promising interaction profile that warrants further investigation into its therapeutic potential.
Pharmacological Applications
Research highlights several potential applications for this compound:
- Neurological Disorders : Its ability to modulate neurotransmitter receptors suggests potential use in treating conditions such as anxiety and depression.
- Anti-inflammatory Effects : As an inhibitor of sEH, it may provide therapeutic benefits in inflammatory diseases such as rheumatoid arthritis and cardiovascular conditions .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, which can provide insights into its biological activity:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Benzyl-2,2-dimethyl-6-tosyl-1,6-diazaspiro[3.3]heptane | Diazaspiro compound | Contains a tosyl group enhancing solubility |
2-Benzyl-6-(4-fluorobenzyl)-2,6-diaza-spiro[3.3]heptane | Diazaspiro compound | Substituted with fluorobenzyl group for increased bioactivity |
1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate | Salt form | Exhibits different solubility and stability characteristics |
This table illustrates how variations in substituents can affect the biological properties and potential applications of diazaspiro compounds.
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
6-benzyl-1,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)8-14-9-12(10-14)6-7-13-12/h1-5,13H,6-10H2 |
InChI Key |
ZEIXNNSDRODVFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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